
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide, also known as CEM, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in both water and organic solvents. CEM has been found to exhibit a wide range of biological activities, making it a valuable tool for studying various biochemical processes.
作用機序
The mechanism of action of N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide involves its ability to bind to the active site of target enzymes and receptors, thereby inhibiting their activity. It has been found to interact with the amino acid residues present in the active site of these proteins, leading to a conformational change that prevents their catalytic activity.
Biochemical and Physiological Effects:
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of cathepsin B and L. N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has also been found to reduce inflammation by inhibiting the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. In addition, N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has been shown to reduce pain by inhibiting the activity of the kappa opioid receptor.
実験室実験の利点と制限
One of the major advantages of using N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide in lab experiments is its high potency and specificity towards its target enzymes and receptors. This allows for the selective inhibition of these proteins without affecting other cellular processes. However, one of the limitations of using N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide is its potential toxicity towards non-target proteins, which can lead to unwanted side effects.
将来の方向性
There are several future directions that can be explored using N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide. One potential area of research is the development of novel inhibitors of cathepsin B and L, which can be used for the treatment of cancer and other pathological conditions. Another area of research is the development of selective inhibitors of the kappa opioid receptor, which can be used for the treatment of pain without the unwanted side effects associated with traditional opioid drugs. Finally, the development of new synthetic routes for N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide can also be explored to improve its efficiency and reduce its cost of production.
合成法
The synthesis of N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide involves the reaction of 4-ethoxybenzaldehyde with malononitrile in the presence of a catalytic amount of piperidine. The resulting product is then treated with ethyl chloroformate to form the final compound, N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide.
科学的研究の応用
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has been extensively used in scientific research as a potent inhibitor of various enzymes and receptors. It has been found to inhibit the activity of several proteases, including cathepsin B and cathepsin L, which are involved in various pathological conditions such as cancer and inflammation. N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has also been shown to inhibit the activity of the kappa opioid receptor, which is involved in pain management.
特性
IUPAC Name |
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-19-12-5-3-11(4-6-12)13(17)7-8-14(18)16-10-9-15/h3-6H,2,7-8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVOTEOFMFSSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2797671.png)
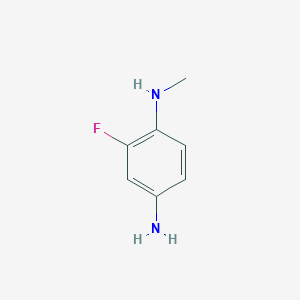
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2797674.png)
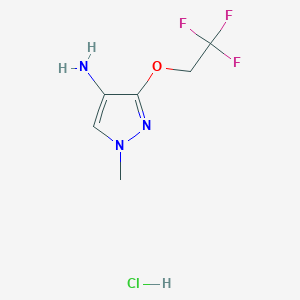
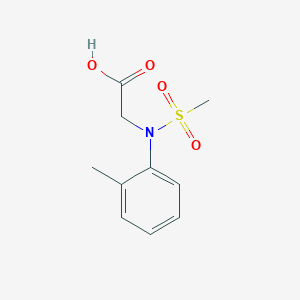
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2797678.png)
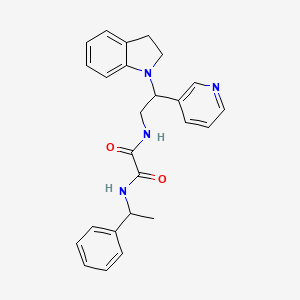
![N-ethyl-2-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2797682.png)
![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)propanamide](/img/structure/B2797686.png)
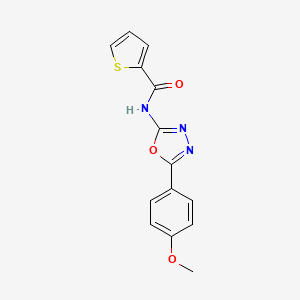

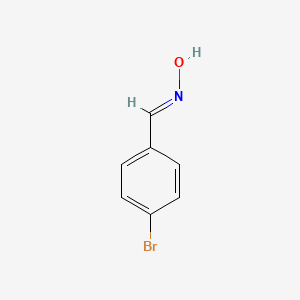

![1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde](/img/structure/B2797693.png)